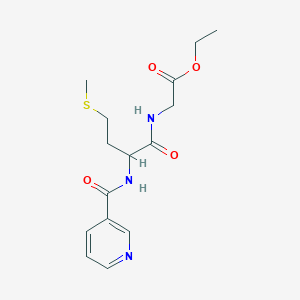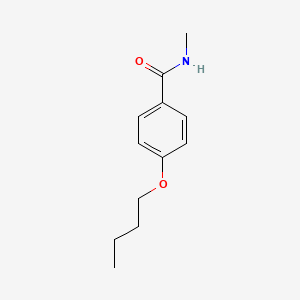![molecular formula C23H19N3O5 B4995383 N-[2-(2-furoylamino)benzoyl]tryptophan](/img/structure/B4995383.png)
N-[2-(2-furoylamino)benzoyl]tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-furoylamino)benzoyl]tryptophan, also known as FBT or FBT-1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FBT is a tryptophan derivative that contains a furoyl group and a benzoyl group, which give it unique biochemical and physiological properties.
作用機序
The mechanism of action of N-[2-(2-furoylamino)benzoyl]tryptophan is not fully understood, but it is thought to involve the activation of the p53 pathway, which is a key pathway involved in the regulation of cell growth and apoptosis. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells through the upregulation of p53 and the downregulation of anti-apoptotic proteins. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which may be due to its ability to activate the Nrf2 pathway and reduce the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of oxidative stress and inflammation in the brain, and the regulation of cell growth and apoptosis through the activation of the p53 pathway. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential treatment option for various inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of using N-[2-(2-furoylamino)benzoyl]tryptophan in lab experiments is its ability to induce apoptosis in cancer cells, which makes it a potential treatment option for various types of cancer. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, which may be useful in studying various inflammatory conditions. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on N-[2-(2-furoylamino)benzoyl]tryptophan, including further studies on its mechanism of action, its potential therapeutic applications in cancer and neurodegenerative diseases, and its use as a treatment option for various inflammatory conditions. Additionally, future studies may focus on optimizing the synthesis method of this compound to improve its yield and purity, as well as developing new formulations of this compound to improve its solubility and bioavailability.
合成法
N-[2-(2-furoylamino)benzoyl]tryptophan can be synthesized through a multi-step process involving the reaction of 2-furoyl chloride with 2-aminobenzoic acid, followed by the reaction of the resulting product with tryptophan. The final product is purified through chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
科学的研究の応用
N-[2-(2-furoylamino)benzoyl]tryptophan has been shown to have potential therapeutic applications in various scientific research fields. One of the main areas of interest is in cancer research, where this compound has been shown to induce apoptosis in cancer cells. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to reduce oxidative stress and inflammation in the brain. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential treatment option for various inflammatory conditions.
特性
IUPAC Name |
2-[[2-(furan-2-carbonylamino)benzoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c27-21(16-7-2-4-9-18(16)25-22(28)20-10-5-11-31-20)26-19(23(29)30)12-14-13-24-17-8-3-1-6-15(14)17/h1-11,13,19,24H,12H2,(H,25,28)(H,26,27)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZRJVCXOGRYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl][(methylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B4995300.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B4995311.png)



![N,N-diethyl-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4995344.png)

![5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4995356.png)
![1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4995363.png)
![4-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B4995367.png)
![dimethyl 3-methyl-5-{[(2-pyrimidinylthio)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4995374.png)


